molecular formula C19H14OSe B14308077 Phenyl[4-(phenylselanyl)phenyl]methanone CAS No. 110589-53-2

Phenyl[4-(phenylselanyl)phenyl]methanone

Cat. No.: B14308077
CAS No.: 110589-53-2
M. Wt: 337.3 g/mol
InChI Key: WETNUBWSJAQPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[4-(phenylselanyl)phenyl]methanone is an organoselenium compound featuring a benzophenone core substituted with a phenylselanyl group at the para position. The selanyl (SePh) group introduces unique electronic and steric properties due to selenium’s polarizability, redox activity, and larger atomic radius compared to sulfur or oxygen. This compound is of interest in organic synthesis, materials science, and medicinal chemistry, where selenium’s distinct behavior can influence reactivity, photophysical properties, and biological interactions.

Properties

CAS No.

110589-53-2

Molecular Formula

C19H14OSe

Molecular Weight

337.3 g/mol

IUPAC Name

phenyl-(4-phenylselanylphenyl)methanone

InChI

InChI=1S/C19H14OSe/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H

InChI Key

WETNUBWSJAQPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-(phenylselanyl)phenyl]methanone typically involves the reaction of 4-bromobenzophenone with diphenyl diselenide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-(phenylselanyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl[4-(phenylselanyl)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[4-(phenylselanyl)phenyl]methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

The selanyl group (SePh) differs significantly from other substituents in terms of electron-withdrawing/donating effects, steric bulk, and polarizability. Key comparisons include:

Compound Name Substituent Key Electronic Effects Steric Effects Reference
Phenyl[4-(trifluoromethyl)phenyl]methanone CF3 Strong electron-withdrawing Moderate bulk
4-(Methylthio)phenylmethanone SCH3 Weak electron-donating Smaller than SePh
4-(Aminomethyl)phenylmethanone NH2CH2 Electron-donating (amine) Minimal
Phenyl[4-(phenylselanyl)phenyl]methanone SePh Mild electron-withdrawing (via polarizability) High bulk due to SePh -

Key Observations :

  • The CF3 group (in Phenyl[4-(trifluoromethyl)phenyl]methanone) enhances thermal stability (mp = 114–116°C) and electrophilicity, making it suitable for electronics or catalysis .
  • The SCH3 group (in 4-(Methylthio)phenylmethanone) offers milder electronic modulation, with synthetic yields (~56%) influenced by transition-metal catalysts like FeCl2 .

Key Observations :

  • Selenium-containing compounds often demand stringent conditions (e.g., inert atmosphere) due to Se’s sensitivity to oxidation.
  • Halogenated precursors (e.g., 4-iodo- or 4-bromo-benzophenones) are common intermediates for introducing diverse substituents .
Physicochemical and Functional Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Properties Reference
Phenyl[4-(trifluoromethyl)phenyl]methanone 114–116 250.22 High thermal stability
[4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone Not reported 354.44 Liquid crystalline behavior
(4-Methylphenyl)phenylmethanone Not reported 196.25 Thermochemical model compound
This compound Not reported ~337.27 (calculated) Predicted redox activity -

Key Observations :

  • Trifluoromethyl derivatives exhibit high melting points, correlating with strong intermolecular interactions (e.g., dipole-dipole) .
  • Selenium’s polarizability may reduce crystallinity in this compound compared to CF3 analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.